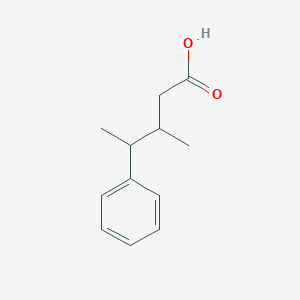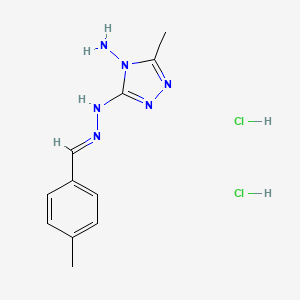![molecular formula C17H16ClN3 B3861570 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3861570.png)
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
説明
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as JNJ-26481585, is a small molecule inhibitor that targets histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of acetylated histones, which results in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease and rheumatoid arthritis. 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has also been shown to have neuroprotective effects in preclinical models of Huntington's disease and Alzheimer's disease.
実験室実験の利点と制限
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical models. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to HDAC enzymes. It also has limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine. One area of research is the development of combination therapies that use 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in combination with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in cancer patients. Additionally, there is ongoing research on the potential applications of 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in neurodegenerative diseases and inflammatory disorders.
科学的研究の応用
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have potent anti-tumor activity in preclinical models. Clinical trials have also demonstrated the safety and efficacy of 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in patients with relapsed or refractory Hodgkin lymphoma and solid tumors.
特性
IUPAC Name |
7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-10-17(20-9-7-14-4-2-3-8-19-14)21-16-11-13(18)5-6-15(12)16/h2-6,8,10-11H,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBIVGQAYSNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3861520.png)
![N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide](/img/structure/B3861535.png)
![2-(3,4-dimethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B3861536.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861548.png)


![({[(4-nitrobenzoyl)amino]carbonothioyl}thio)acetic acid](/img/structure/B3861566.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3861575.png)
![N-(4-methoxybenzyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3861583.png)
![4-(dimethylamino)benzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3861588.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3861590.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B3861598.png)